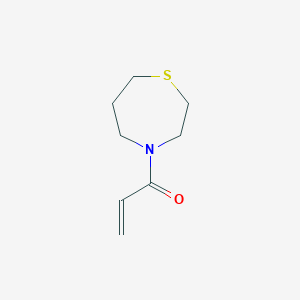

1-(1,4-Thiazepan-4-yl)prop-2-en-1-one

Description

The study of heterocyclic compounds is a cornerstone of medicinal chemistry, with nitrogen-containing heterocycles being particularly prominent in pharmaceuticals. nih.gov The specific combination of a thiazepane scaffold and an N-acryloyl functional group in 1-(1,4-Thiazepan-4-yl)prop-2-en-1-one positions it as a valuable building block and a potential bioactive agent.

| Property | Data |

| IUPAC Name | This compound |

| Synonyms | N-Acryloyl-1,4-thiazepane |

| CAS Number | 16290-34-1 |

| Molecular Formula | C₇H₁₁NOS |

| Molecular Weight | 157.23 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

1-(1,4-thiazepan-4-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-2-8(10)9-4-3-6-11-7-5-9/h2H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNXDCGXLCTBKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCSCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 1,4 Thiazepan 4 Yl Prop 2 En 1 One and Analogous Derivatives

Strategies for the Construction of the 1,4-Thiazepane (B1286124) Ring System

The formation of the seven-membered 1,4-thiazepane ring is a key challenge in the synthesis of the target compound. Various strategies have been explored, ranging from classical cyclization reactions to more complex rearrangement and multi-component approaches.

Cyclization Reactions Involving Amino Thiols and α,β-Unsaturated Esters/Amides

A direct and efficient route to the 1,4-thiazepanone core, a precursor to 1,4-thiazepane, involves the condensation and cyclization of amino thiols with α,β-unsaturated esters. nih.gov This one-pot synthesis is a significant improvement over older methods, which often required harsh conditions and long reaction times, leading to low yields. nih.gov

The reaction typically proceeds via a tandem conjugate addition of the thiol group to the electron-deficient alkene, followed by an intramolecular amidation to form the seven-membered lactam. The use of trifluoroethyl esters of α,β-unsaturated acids has been shown to be particularly effective, allowing the reaction to proceed in a matter of hours with good yields and a broad substrate scope. nih.gov This method provides a versatile entry point to a variety of substituted 1,4-thiazepanones, which can then be reduced to the corresponding 1,4-thiazepanes. nih.gov

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |

| Cysteamine | 2,2,2-Trifluoroethyl 3-(thiophen-2-yl)acrylate | 2-(Thiophen-2-yl)-1,4-thiazepan-5-one | DBU, THF, rt, 2h | 85 | nih.gov |

| Cysteamine | 2,2,2-Trifluoroethyl cinnamate | 2-Phenyl-1,4-thiazepan-5-one | DBU, THF, rt, 2h | 75 | nih.gov |

| Cysteamine | 2,2,2-Trifluoroethyl crotonate | 2-Methyl-1,4-thiazepan-5-one | DBU, THF, rt, 2h | 60 | nih.gov |

Ring Expansion and Rearrangement Approaches to Seven-Membered Heterocycles

Ring expansion and rearrangement reactions offer an alternative pathway to seven-membered heterocycles like 1,4-thiazepane, often starting from more readily available five- or six-membered rings. These methods can provide access to complex molecular architectures that are difficult to obtain through direct cyclization.

One such approach involves the Beckmann rearrangement of oximes derived from tetrahydro-1,4-thiapyran-4-one. nih.gov This reaction, typically promoted by acid, transforms the six-membered ring into a seven-membered lactam. Similarly, the Schmidt reaction, which utilizes hydrazoic acid, can also effect this ring expansion. nih.gov However, these methods can be limited by the availability of the starting materials and the potential for the formation of regioisomeric products. nih.gov

More broadly, a variety of ring expansion methodologies have been developed for the synthesis of seven-membered nitrogen and sulfur-containing heterocycles. These include reactions like the Tiffeneau–Demjanov rearrangement, Aza–Claisen rearrangement, and various cycloaddition-rearrangement cascades. nih.gov For instance, the reaction of N-chloro derivatives of certain bicyclic systems can undergo silver(I)-assisted rearrangement to yield azepine derivatives. researchgate.net While not all of these methods have been specifically applied to the synthesis of 1,4-thiazepane, they represent a powerful toolkit for the construction of this class of heterocycles.

Multi-Component Reactions for Thiazepane Scaffold Assembly

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer a highly efficient and atom-economical approach to the synthesis of complex molecules. MCRs have been successfully employed in the synthesis of various heterocyclic scaffolds, including those related to the 1,4-thiazepane system.

For example, a microwave-assisted three-component reaction has been reported for the synthesis of 1,4-thiazepine derivatives embedded with other heterocyclic moieties. researchgate.net While focused on the unsaturated thiazepine ring, this methodology highlights the potential of MCRs to rapidly assemble diverse libraries of seven-membered heterocycles. Similarly, MCRs have been extensively used to construct 1,4-benzodiazepine (B1214927) scaffolds, which share a common seven-membered diazepine (B8756704) core. nih.gov These strategies often involve the Ugi or Passerini reactions and provide a convergent approach to highly substituted heterocyclic systems. A ring-expansion methodology involving a multi-component reaction has also been developed for the synthesis of polysubstituted furan-fused 1,4-thiazepine derivatives. researchgate.net The principles of these MCRs could potentially be adapted for the construction of the saturated 1,4-thiazepane ring system.

Installation of the N-Acryloyl Moiety

Once the 1,4-thiazepane ring has been synthesized, the final step in the formation of 1-(1,4-Thiazepan-4-yl)prop-2-en-1-one is the introduction of the N-acryloyl group. This can be achieved through direct acylation or via the preparation and subsequent modification of N-vinyl amide precursors.

Direct Acylation Strategies of 1,4-Thiazepanes

The most straightforward method for the installation of the acryloyl group is the direct acylation of the secondary amine of the 1,4-thiazepane ring with acryloyl chloride or a related activated acrylic acid derivative. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct.

While direct acylation is a common and generally effective method, the reactivity of the amine and the potential for side reactions, such as polymerization of the acryloyl moiety, must be considered. The choice of solvent, temperature, and base can be crucial for achieving a high yield of the desired product. The selectivity of N-acylation over O-acylation has been studied in related systems like ethanolamines, where the reaction conditions can be tuned to favor the formation of the N-acyl product. researchgate.net

| Amine | Acylating Agent | Base | Solvent | Product |

| 1,4-Thiazepane | Acryloyl chloride | Triethylamine | Dichloromethane | This compound |

| Piperidine | Acryloyl chloride | Pyridine | Diethyl ether | 1-(Piperidin-1-yl)prop-2-en-1-one |

| Morpholine | Acryloyl chloride | Sodium hydroxide (B78521) (aq) | Dichloromethane | 1-(Morpholin-4-yl)prop-2-en-1-one |

Preparation of N-Vinyl Amide Precursors and Analogs

An alternative approach to the synthesis of N-acylated heterocycles involves the preparation of N-vinyl amide precursors. These precursors can then be further functionalized or used in polymerization reactions. A facile synthesis of N-vinylalkylamides has been developed from the commercially available N-vinylformamide and corresponding acyl chlorides. researchgate.net This method could potentially be adapted for the synthesis of the target molecule.

The synthesis of related N-vinyl compounds, such as N-vinyl nitrones and N-vinyl-1,2,3-triazoles, has also been explored. documentsdelivered.comnih.gov These synthetic strategies often involve multi-step sequences, including conjugate additions, reductions, and eliminations. While not a direct route to this compound, the chemistry of these N-vinyl systems provides valuable insights into the synthesis and reactivity of this class of compounds.

Green Chemistry Principles in the Synthesis of Thiazepane Derivatives

The integration of green chemistry into the synthesis of thiazepane derivatives aims to reduce the environmental impact of chemical processes by focusing on atom economy, waste reduction, and the use of safer chemicals. rjsocmed.comresearchgate.net Key strategies include the adoption of solvent-free conditions, the use of sustainable catalysts, and the application of alternative energy sources to drive reactions. nih.gov

Solvent-Free and Environmentally Benign Reaction Conditions

A significant advancement in the green synthesis of heterocyclic compounds, including thiazepane analogs, is the move towards solvent-free reactions or the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG). ias.ac.innih.gov Solvent-free approaches for the synthesis of 1,4-benzothiazines, which share a similar heterocyclic core, have been shown to be rapid and efficient, often involving the oxidative cyclocondensation of 2-aminobenzenethiols with 1,3-dicarbonyl compounds. researchgate.netnih.gov These methods not only eliminate the need for hazardous organic solvents but also simplify product isolation and purification. researchgate.net

For instance, the synthesis of 1,5-benzothiazepine (B1259763) derivatives has been successfully achieved using PEG-400 as a recyclable and eco-friendly reaction medium. nih.gov Similarly, water has been utilized as a green solvent for the synthesis of benzodiazepine (B76468) derivatives, highlighting its potential for the synthesis of other related heterocyclic systems. ias.ac.in The use of deep eutectic solvents, which are biodegradable and have low toxicity, also presents a promising green alternative for the synthesis of thiazole-containing compounds. mdpi.com

| Green Approach | Example Derivative Class | Key Advantages | Reference |

|---|---|---|---|

| Solvent-Free Condition | 1,4-Benzothiazines | Reduced waste, simplified workup, often faster reactions. | researchgate.net |

| Water as Solvent | Benzodiazepines | Abundant, non-toxic, safe, and environmentally friendly. | ias.ac.in |

| PEG-400 as Medium | 1,5-Benzothiazepines | Recyclable, efficient, and allows for high yields. | nih.gov |

| Deep Eutectic Solvents | Thiazolo[5,4-d]thiazoles | Biodegradable, low toxicity, and can lead to cleaner reactions. | mdpi.com |

Utilization of Sustainable Catalytic Systems (e.g., Heterogeneous, Organocatalytic)

The use of sustainable catalysts is a cornerstone of green chemistry, offering advantages such as high efficiency, selectivity, and reusability. mdpi.comrsc.org In the context of thiazepane and related heterocyclic synthesis, both heterogeneous and organocatalytic systems have demonstrated significant potential.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, which facilitates their separation and reuse, thereby minimizing waste. mdpi.commdpi.com Examples include:

Zeolites and Clays: H-ferrierite zeolite has been used as an acidic catalyst for the solvent-free synthesis of 1,5-benzothiazepine derivatives. researchgate.net

Nanocatalysts: Various nanomaterials are being explored as efficient heterogeneous catalysts for the synthesis of seven-membered nitrogen-containing heterocycles. taylorfrancis.com

Supported Catalysts: Perchloric acid supported on silica (B1680970) has been employed for the synthesis of 4-thiazolidinones, showcasing the potential for solid-supported acid catalysts. mdpi.com

Organocatalysts: These are small organic molecules that can catalyze reactions, offering a metal-free and often milder alternative to traditional catalysts. L-proline, for example, has been utilized to catalyze the synthesis of 1,4-thiazine derivatives in good yields. nih.gov Biocatalysts, such as chitosan-based hydrogels, are also emerging as effective and environmentally friendly options for the synthesis of thiazole (B1198619) derivatives, particularly when combined with ultrasound irradiation. mdpi.comnih.gov

| Catalyst Type | Specific Example | Application in Synthesis | Key Features | Reference |

|---|---|---|---|---|

| Heterogeneous | H-ferrierite zeolite | Synthesis of 1,5-benzothiazepines | Reusable, solvent-free conditions. | researchgate.net |

| Organocatalyst | L-proline | Synthesis of 1,4-thiazine derivatives | Metal-free, good yields. | nih.gov |

| Biocatalyst | Chitosan-based hydrogel | Synthesis of thiazole derivatives | Eco-friendly, reusable, effective with ultrasound. | mdpi.comnih.gov |

| Heterogeneous | Graphene Oxide | Synthesis of 1,4-benzothiazines | Metal-free, solvent-free, recyclable. | nih.gov |

Application of Non-Conventional Energy Sources (Microwave, Ultrasound Irradiation)

Non-conventional energy sources like microwave and ultrasound irradiation offer significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and often milder reaction conditions. nih.govdntb.gov.ua

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates. This technique has been successfully applied to the synthesis of various thiazepine and thiazine (B8601807) derivatives. nih.govmdpi.comnih.gov For instance, the synthesis of pyrido[3,2-f] rjsocmed.combeilstein-journals.orgthiazepines using microwave irradiation resulted in better yields and shorter reaction times compared to traditional heating methods. nih.govmdpi.com Microwave-assisted synthesis is also a key technology in green chemistry for producing thiazolidin-4-one derivatives. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. This method has been used for the efficient synthesis of thiazole and thiazepine derivatives, often leading to high yields in very short reaction times. dntb.gov.uawisdomlib.orgarabjchem.org The use of ultrasound has been shown to be particularly effective in multi-component reactions and can often be performed in green solvents like water or even under solvent-free conditions. nih.gov For example, the synthesis of novel thiazole derivatives has been achieved with high yields in minutes using ultrasonic irradiation. mdpi.comwisdomlib.org

| Energy Source | Example Application | Observed Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Synthesis of pyrido[3,2-f] rjsocmed.combeilstein-journals.orgthiazepines | Reduced reaction times, increased yields. | nih.govmdpi.com |

| Ultrasound Irradiation | Synthesis of thiazole derivatives | Shorter reaction times, high yields, milder conditions. | mdpi.comwisdomlib.org |

| Microwave Irradiation | Synthesis of thiazolidin-4-ones | Eco-friendly, efficient. | nih.gov |

| Ultrasound Irradiation | Synthesis of dihydroquinolines (related heterocycles) | Catalyst-free, high yields in water. | nih.gov |

Mechanistic Organic Chemistry: Reactivity Pathways of 1 1,4 Thiazepan 4 Yl Prop 2 En 1 One

Nucleophilic Addition Reactions to the Acryloyl Group

The acryloyl group, characterized by a carbon-carbon double bond conjugated with a carbonyl group, is a classic Michael acceptor. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

Detailed Mechanistic Insights into Thiol-Michael Additions to N-Acryloyl Compounds

The Thiol-Michael addition, a subset of Michael additions, involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. nih.gov This reaction is of particular significance in biological and materials science due to its efficiency and selectivity. researchgate.netacs.org For N-acryloyl compounds like 1-(1,4-thiazepan-4-yl)prop-2-en-1-one, the reaction with a thiol (R-SH) proceeds via a nucleophilic attack of the thiolate anion (RS⁻) on the β-carbon of the acryloyl group. researchgate.net

The mechanism can be initiated by either a base or a nucleophile. nsf.gov

Base-Catalyzed Mechanism: A base abstracts a proton from the thiol to generate a highly nucleophilic thiolate anion. This anion then attacks the electrophilic β-carbon of the acrylamide (B121943), forming a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by a molecule of the thiol, yields the final thioether product and regenerates the thiolate anion, propagating the chain reaction. nih.govnsf.gov

Nucleophile-Initiated Mechanism: In the absence of a strong base, a nucleophilic catalyst can initiate the reaction. The nucleophile first adds to the β-carbon, creating a zwitterionic enolate. This enolate then deprotonates a thiol molecule, generating the thiolate anion which then participates in the addition reaction as described above. nsf.govresearchgate.netnih.gov

The acrylamide moiety is generally considered a "soft" electrophile due to its delocalized π-electron system. nih.gov This characteristic favors reactions with "soft" nucleophiles, such as thiols, in accordance with Pearson's Hard and Soft Acids and Bases (HSAB) theory. nih.gov The reaction kinetics are influenced by several factors, including the pKa of the thiol, the solvent, and the nature of the catalyst. rsc.org Studies on similar N-acryloyl systems have shown that the reaction rate is relatively insensitive to the nucleophilicity of the thiolate, suggesting that the proton transfer step can be rate-limiting. rsc.org

Recent computational and experimental studies on N-acrylamides have also highlighted the importance of a "product decomplexation" step, where the product dissociates from other reactants, as a potential rate-limiting factor. rsc.org This is particularly relevant when hydrogen bonding or other intermolecular forces are significant. rsc.org

Investigations of Other Conjugate Addition Pathways (e.g., Aza-Michael)

Beyond thiols, other nucleophiles can participate in conjugate addition reactions with the acryloyl group of this compound. The aza-Michael addition, involving the addition of an amine nucleophile, is a prominent example. researchgate.net

The mechanism of the aza-Michael reaction can proceed through either a stepwise or a concerted pathway. researchgate.net

Stepwise Mechanism: The amine attacks the β-carbon to form a zwitterionic intermediate, which is then neutralized by proton transfer from a protic solvent or another amine molecule. researchgate.net

Concerted Mechanism: This pathway involves a cyclic intermolecular proton transfer from the attacking amine to the carbonyl oxygen of the acryloyl group. researchgate.net

The selectivity of aza-Michael additions to primary amines can be influenced by reaction conditions such as temperature, solvent, and the use of organocatalysts, potentially leading to mono- or di-addition products. rsc.org The reactivity in aza-Michael additions is generally lower than that of thiol-Michael additions, which can be attributed to the harder nature of nitrogen nucleophiles compared to sulfur nucleophiles. nih.gov

Other potential conjugate addition pathways include:

Carbon-Michael Additions: Involving carbanions as nucleophiles.

Oxa-Michael Additions: Involving alkoxides or phenoxides as nucleophiles. nih.gov

The prevalence and rate of these alternative pathways are dependent on the specific reaction conditions and the nature of the nucleophile employed.

Reactivity of the 1,4-Thiazepane (B1286124) Ring

The 1,4-thiazepane ring is a seven-membered saturated heterocycle containing both a sulfur and a nitrogen atom. Its reactivity is influenced by the inherent nucleophilicity of these heteroatoms and the conformational flexibility of the seven-membered ring.

Ring-Opening Reactions and Fragmentation Pathways

While the 1,4-thiazepane ring is generally stable, it can undergo ring-opening reactions under specific conditions, often promoted by reagents that can interact with the sulfur or nitrogen atoms. Theoretical studies on the ring-opening of other saturated heterocycles, such as tetrahydrofuran, by frustrated Lewis pairs (FLPs) suggest that such reactions are mechanistically complex, involving the formation of precursor complexes and transition states. nih.gov The activation barrier for such ring-opening reactions is sensitive to the nature of the Lewis acid and base components of the FLP. nih.gov

Ring Contraction and Expansion Rearrangements

Seven-membered heterocyclic rings like 1,4-thiazepane can potentially undergo ring contraction or expansion rearrangements, although such transformations often require specific catalysts or reaction conditions. For example, Lewis acid-catalyzed ring-expansion of azetidines has been used as a synthetic route to thiazepine derivatives. rsc.org Similarly, base-promoted ring expansion of 3-aminoquinoline-2,4-diones can furnish 1,4-benzodiazepine-2,5-diones. researchgate.net

While specific studies on ring rearrangements of the parent 1,4-thiazepane are limited, related benzothiazepine (B8601423) systems have been synthesized through ring-expansion methodologies. nih.gov These transformations often involve intramolecular rearrangements and the formation of new heterocyclic systems. nih.govresearchgate.net The likelihood of such rearrangements for this compound would depend on the specific reagents and conditions employed, which could facilitate bond cleavage and re-formation within the thiazepane ring.

Influence of Electronic and Steric Factors on Reaction Selectivity and Rate

The selectivity and rate of reactions involving this compound are dictated by a combination of electronic and steric factors associated with both the acryloyl group and the thiazepane ring.

Electronic Factors:

Acryloyl Group: The electrophilicity of the β-carbon in the acryloyl moiety is paramount for conjugate addition reactions. This electrophilicity is primarily governed by the electron-withdrawing effect of the adjacent carbonyl group. researchgate.net Substituents on the thiazepane ring could potentially modulate this reactivity through inductive or mesomeric effects, although the saturated nature of the ring would likely limit the transmission of such effects.

Steric Factors:

Acryloyl Group: The accessibility of the β-carbon to incoming nucleophiles can be influenced by the conformation of the thiazepane ring. While the acryloyl group itself is relatively unhindered, the bulky and flexible seven-membered ring could adopt conformations that partially shield the reaction site, thereby affecting the reaction rate. nih.gov

Thiazepane Ring: The conformational flexibility of the seven-membered ring can also play a role in its own reactivity. Certain conformations may be more favorable for intramolecular reactions or for interactions with external reagents. The steric hindrance around the nitrogen and sulfur atoms will also influence their ability to participate in reactions.

The interplay of these factors is crucial in determining the outcome of a given reaction. For instance, in conjugate additions, the electronic activation of the acryloyl group is the driving force, but the steric environment created by the thiazepane ring can influence the rate at which different nucleophiles can approach the reaction center. nih.govnih.gov

Interactive Data Tables

Table 1: Factors Influencing Thiol-Michael Addition Kinetics

| Factor | Influence on Reaction Rate | Mechanistic Rationale |

| Thiol pKa | Lower pKa generally increases the concentration of the nucleophilic thiolate anion at a given pH, potentially increasing the rate. rsc.org | More acidic thiols are more readily deprotonated to the active thiolate species. rsc.org |

| Catalyst | Base catalysts (e.g., amines, phosphines) accelerate the reaction by promoting thiolate formation. nsf.govrsc.org | Catalysts facilitate the generation of the nucleophilic thiolate anion, which is the key reactive species. nsf.gov |

| Solvent Polarity | Polar aprotic solvents can stabilize the charged intermediates, potentially increasing the reaction rate. researchgate.net | Solvation of the transition state and intermediates can lower the activation energy of the reaction. |

| Steric Hindrance | Increased steric bulk on the thiol or the acrylamide can decrease the reaction rate. nsf.govnih.gov | Steric hindrance can impede the approach of the nucleophile to the electrophilic β-carbon. nih.gov |

Table 2: Comparison of Conjugate Addition Pathways

| Reaction Type | Nucleophile | Typical Catalyst | Relative Reactivity |

| Thiol-Michael | Thiol (R-SH) | Base (e.g., Et₃N) or Nucleophile (e.g., PPh₃) nsf.gov | High |

| Aza-Michael | Amine (R₂NH) | Often proceeds without a catalyst, but can be promoted by acids or bases. researchgate.netmdpi.com | Moderate |

| Oxa-Michael | Alcohol (R-OH) | Strong base (e.g., NaH) | Low |

| Carbon-Michael | Enolate/Carbanion | Base (e.g., LDA) | Variable |

Advanced Spectroscopic and Structural Elucidation of N Acryloyl 1,4 Thiazepane Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural and conformational analysis of N-acryloyl-1,4-thiazepane derivatives. By examining the chemical environment of each nucleus, NMR provides detailed information about connectivity, stereochemistry, and dynamic processes.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle and understanding its three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would definitively connect the vinyl protons to each other and map out the connectivity of protons within the thiazepane ring, confirming the sequence of methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its attached proton(s) in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Crucially, it would show a correlation from the protons on the thiazepane ring adjacent to the nitrogen to the carbonyl carbon of the acryloyl group, confirming the N-acylation site. Correlations from the vinyl protons to the carbonyl carbon would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is vital for conformational analysis. For the thiazepane ring, which can exist in various conformations such as a twist-boat, NOESY could reveal through-space interactions between protons on different parts of the ring, helping to define its preferred conformation in solution. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For 1-(1,4-Thiazepan-4-yl)prop-2-en-1-one, the most prominent feature in the IR spectrum would be the strong absorption band of the tertiary amide carbonyl (C=O) stretch, expected around 1650-1630 cm⁻¹. quimicaorganica.orgspectroscopyonline.com This band's position is indicative of the electronic environment of the amide. The C=C stretching vibration of the vinyl group would likely appear around 1620 cm⁻¹. The C-H stretching vibrations of the vinyl group would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the thiazepane ring would be just below 3000 cm⁻¹. The C-N and C-S stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | C=O Stretch | 1650 - 1630 |

| Vinyl | C=C Stretch | ~1620 |

| Vinyl | C-H Stretch | 3100 - 3000 |

| Aliphatic | C-H Stretch | 3000 - 2850 |

| Amine | C-N Stretch | 1250 - 1020 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., High-Resolution MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound (C₇H₁₁NOS) by providing a highly accurate mass measurement of the molecular ion ([M]+• or [M+H]⁺).

The fragmentation pattern in the mass spectrum would offer further structural confirmation. Expected fragmentation pathways would include the cleavage of the acryloyl group, leading to a fragment corresponding to the thiazepane ring. Another likely fragmentation would be the McLafferty rearrangement if sterically feasible, or cleavage at the C-S and C-N bonds within the seven-membered ring, providing characteristic fragments that help to piece together the structure of the heterocyclic system.

Integration of Spectroscopic Data for Definitive Structural Characterization

The definitive structural characterization of this compound is achieved through the synergistic integration of data from all spectroscopic techniques.

HRMS would first confirm the elemental composition.

IR spectroscopy would quickly verify the presence of key functional groups, namely the tertiary amide and the vinyl group.

¹H and ¹³C NMR would provide the carbon-hydrogen framework of the molecule.

2D NMR experiments (COSY, HSQC, HMBC) would then be used to connect this framework, confirming the attachment of the acryloyl group to the nitrogen of the thiazepane ring and establishing the connectivity within the ring itself.

Finally, NOESY and analysis of coupling constants from high-resolution ¹H NMR would elucidate the preferred three-dimensional conformation of the flexible seven-membered thiazepane ring in solution.

This integrated approach, leveraging the strengths of each technique, allows for an unambiguous and comprehensive structural and conformational assignment of complex molecules like N-acryloyl-1,4-thiazepane compounds.

Computational Chemistry and Theoretical Investigations of 1,4 Thiazepane Systems

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary computational method for studying the molecular and electronic structures of organic compounds, including heterocyclic systems like 1,4-thiazepanes. nih.govmdpi.commdpi.com By approximating the electron density of a molecule, DFT can accurately and efficiently calculate its geometric and electronic properties. researchgate.net

Molecular Geometry Optimization: The first step in a typical DFT study is the optimization of the molecule's geometry to find its lowest energy conformation. espublisher.com For 1-(1,4-Thiazepan-4-yl)prop-2-en-1-one, this involves determining the precise bond lengths, bond angles, and dihedral angles for the most stable arrangement of its atoms. Calculations are often performed using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-31G(d,p) or higher. nih.govmdpi.com The resulting optimized structure represents a minimum on the potential energy surface, which can be confirmed by frequency calculations that show no imaginary frequencies. mdpi.com

Electronic Structure Analysis: Once the geometry is optimized, DFT is used to analyze the electronic properties. Key aspects of this analysis include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. nih.govmdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into how the molecule will interact with other reagents. mdpi.comnih.gov Natural Bond Orbital (NBO) analysis can also be performed to study charge transfer interactions within the molecule. nih.gov

To illustrate how substituents might affect electronic properties, the following table presents hypothetical DFT-calculated values for a series of substituted N-acryloyl thiazepanes.

| Compound | Substituent (R) on Thiazepane Ring | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| 1 | -H | -6.5 | -1.2 | 5.3 |

| 2 | -CH₃ (electron-donating) | -6.2 | -1.1 | 5.1 |

| 3 | -Cl (electron-withdrawing) | -6.8 | -1.5 | 5.3 |

| 4 | -NO₂ (strongly electron-withdrawing) | -7.2 | -2.0 | 5.2 |

This table is interactive. You can sort the columns by clicking on the headers.

Prediction and Analysis of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing information on intermediates and transition states that are often difficult to observe experimentally. rsc.org For 1,4-thiazepane (B1286124) systems, theoretical studies can predict the most likely pathways for their synthesis and subsequent reactions. e3s-conferences.orgnih.gov

The formation of the seven-membered 1,4-thiazepane ring often involves an intramolecular cyclization. nih.gov DFT calculations can be used to model the potential energy surface of this reaction. By identifying the structures of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. A transition state is an unstable, high-energy structure that represents the energy maximum along the reaction coordinate, and its structure can be located using computational algorithms. e3s-conferences.orgresearchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For cyclization reactions, different transition state geometries, such as chair-like or boat-like conformations, may be possible. e3s-conferences.org Calculations can determine the relative energies of these competing transition states, thereby predicting the stereochemical or regiochemical outcome of the reaction. e3s-conferences.org For example, a reaction will preferentially proceed through the transition state with the lower activation energy.

The following table shows hypothetical activation energies for two competing cyclization pathways to form a substituted 1,4-thiazepane ring.

| Reaction Pathway | Transition State Conformation | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Outcome |

| Pathway A | Chair-like | 15.2 | Favored |

| Pathway B | Boat-like | 19.8 | Disfavored |

This table is interactive. You can sort the columns by clicking on the headers.

Conformational Landscape Analysis of Seven-Membered Rings

Seven-membered rings, such as the 1,4-thiazepane core, are conformationally flexible and can exist in multiple low-energy shapes. researchgate.netresearchgate.netnih.gov Unlike the well-defined chair conformation of cyclohexane, seven-membered heterocycles often have a complex potential energy surface with several stable or metastable conformers, including various chair, boat, and twist-boat forms. researchgate.net The specific conformation adopted by the ring can significantly influence the molecule's physical properties and biological activity.

Computational conformational analysis is used to explore this landscape systematically. By rotating key dihedral angles and performing energy minimizations, researchers can identify the various possible conformers and calculate their relative energies. This process maps out the conformational space and identifies the most stable, low-energy structures that the molecule is likely to adopt. researchgate.net X-ray crystallography can provide definitive information about the conformation in the solid state, which can be compared with the computationally predicted lowest-energy structures in the gas phase or solution. researchgate.net

For the 1,4-thiazepane ring, key conformers would include the chair, boat, and twist-boat forms. The relative stability of these conformers is influenced by factors such as angle strain, torsional strain, and transannular interactions. The presence of the sulfur and nitrogen heteroatoms and the N-acryloyl group further influences the conformational preference.

The table below provides a hypothetical energy profile for the primary conformers of the 1,4-thiazepane ring.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Predicted Population at 298 K (%) |

| Twist-Chair | 0.00 | N-C2-C3-S: 65, C7-N-C2-C3: -80 | 65 |

| Chair | 0.75 | N-C2-C3-S: 55, C7-N-C2-C3: -70 | 25 |

| Boat | 2.50 | N-C2-C3-S: 0, C7-N-C2-C3: 90 | 8 |

| Twist-Boat | 3.10 | N-C2-C3-S: 35, C7-N-C2-C3: 85 | 2 |

This table is interactive. You can sort the columns by clicking on the headers.

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) in N-Acryloyl Thiazepanes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical properties, respectively. nih.govnih.govbohrium.comnih.gov These models are valuable for predicting the behavior of new compounds and for guiding the design of molecules with desired characteristics. researchgate.netmdpi.com

For a series of N-acryloyl thiazepane derivatives, a QSAR or QSPR model could be developed to predict their chemical reactivity. The reactivity of the acryloyl group, for instance, is critical for its potential role in covalent interactions or polymerization. A QSPR study would aim to build a mathematical model that links the reactivity to a set of calculated molecular descriptors.

The process involves several steps:

Data Set: A series of N-acryloyl thiazepane derivatives with experimentally measured reactivity data (e.g., reaction rates) is selected.

Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These can be classified as:

Electronic: HOMO/LUMO energies, atomic charges, dipole moment.

Steric: Molecular volume, surface area, specific conformational indices.

Topological: Indices that describe molecular connectivity and branching. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that relates a selection of the most relevant descriptors to the observed reactivity. nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net

A hypothetical QSPR equation for predicting the reactivity of N-acryloyl thiazepanes might look like:

Log(Reactivity) = 0.85 * E_LUMO - 0.23 * (Molecular Volume) + 1.54 * (Charge on Carbonyl Carbon) + 2.1

This equation would suggest that lower LUMO energy, smaller molecular volume, and a more positive charge on the carbonyl carbon lead to higher reactivity in this series of compounds. Such models can provide valuable insights into the structural features that govern reactivity. nih.govnih.gov

Advanced Applications of Thiazepane Scaffolds in Material Science and Chemical Biology Research

Scaffolds for Chemical Library Development (e.g., 3D Fragments)

The development of chemical libraries with high structural diversity is fundamental to fragment-based ligand discovery (FBLD), an efficient strategy for identifying lead compounds for drug development. nih.gov A significant limitation of many existing fragment libraries is their lack of three-dimensionality, being largely composed of flat, aromatic ring systems. nih.govchemdiv.com Saturated heterocyclic scaffolds, such as the 1,4-thiazepane (B1286124) ring system, are underrepresented yet highly desirable due to their pronounced 3D character, which can lead to improved specificity in protein-binding assays. nih.govrsc.org

Research has identified acylated 1,4-thiazepanes as a promising class of 3D fragments. nih.gov In a nuclear magnetic resonance (NMR) fragment screen against the first bromodomain of BRD4 (BRD4-D1), an anticancer drug target, an acylated 1,4-thiazepane was identified as a lead hit. nih.govresearchgate.net This discovery highlighted the potential of the thiazepane scaffold but was initially hampered by the lack of a robust and easily diversifiable synthetic route suitable for library generation. nih.gov

To address this, an efficient, one-pot synthesis was developed, reacting α,β-unsaturated esters with 1,2-amino thiols to form 1,4-thiazepanones, which serve as precursors to 1,4-thiazepanes. nih.govnih.gov This method proceeds in good yield within 0.5 to 3 hours and accommodates a broad range of substrates, enabling the creation of a diverse library of 3D fragments for screening purposes. nih.govresearchgate.netnih.gov The resulting thiazepane and thiazepanone molecules exhibit significant 3D character, with plane-of-best-fit values well above the threshold used to define a 3D fragment. nih.gov

| Compound Type | Range of Plane-of-Best-Fit Values | 3D Fragment Threshold |

|---|---|---|

| 1,4-Thiazepanones | 0.84 to 1.0 | > 0.25 |

| 1,4-Thiazepanes | 0.61 to 1.1 | > 0.25 |

This table summarizes the calculated three-dimensional character for a library of synthesized 1,4-thiazepanone and 1,4-thiazepane derivatives, demonstrating that they significantly exceed the threshold for classification as 3D fragments. Data sourced from Pomerantz, et al. nih.gov

Integration into Complex Molecular Architectures

The utility of the 1,4-thiazepane scaffold extends beyond its role as a simple fragment. Its validated ability to engage with important biological targets, such as bromodomains, makes it an excellent starting point for the construction of more complex and potent molecular architectures. In FBLD, a validated fragment hit is typically optimized and elaborated into a larger, more drug-like molecule through synthetic elaboration. The development of an efficient and versatile synthesis for the thiazepane core is a critical enabler of this process. nih.govresearchgate.net

The thiazepane ring can be functionalized at multiple points, allowing for its integration into larger, more intricate structures. For instance, the nitrogen atom of the 1,4-thiazepane ring can be readily acylated or converted to a carbamate, providing a vector for adding other chemical moieties to probe for additional interactions with a target protein. nih.gov Synthetic strategies have been developed to conjugate complex side chains, such as serotonin (B10506) or other pharmacophores, to related dibenzothiazepine scaffolds, demonstrating the feasibility of incorporating these seven-membered rings into multifunctional compounds. mdpi.com

Furthermore, the core thiazepane structure can be embedded within larger, fused-ring systems. Methodologies for creating tricyclic thiazepine derivatives have been developed, showcasing how the central seven-membered ring can serve as a key structural element in more complex topologies. nih.gov This integration allows chemists to explore a wider chemical space and fine-tune the pharmacological properties of the resulting molecules, moving from a low-molecular-weight fragment to a highly optimized, complex lead compound.

General Role in Functional Material Design

While the primary application of 1-(1,4-Thiazepan-4-yl)prop-2-en-1-one has been in chemical biology, its structural features suggest potential utility in the design of functional materials. mdpi.compageplace.de The design of such materials often relies on the specific chemical and physical properties of their constituent molecular building blocks. mpg.de

The 1,4-thiazepane scaffold itself offers a defined 3D structure, which can be used to introduce specific spatial arrangements within a polymer or material matrix. The presence of heteroatoms (nitrogen and sulfur) also provides sites for coordination or other non-covalent interactions. Notably, some thiazepine and related benzothiazole (B30560) derivatives have been shown to exhibit fluorescent properties. nih.govniscpr.res.inresearchgate.net This intrinsic fluorescence could be exploited in the development of sensors, imaging agents, or photoactive materials.

Crucially, the acryloyl group of this compound is a key functional handle for material science applications. As an α,β-unsaturated carbonyl compound, it is a reactive Michael acceptor. mdpi.comresearchgate.net This allows it to undergo Michael addition reactions with nucleophiles like amines or thiols, a versatile method for polymer synthesis and modification. mdpi.comresearchgate.netmdpi.com This reactivity provides a direct route for covalently incorporating the thiazepane scaffold into polymer chains or grafting it onto surfaces. google.com Such functionalized polymers could be designed for applications in coatings, hydrogels, or biomaterials where the specific properties of the thiazepane moiety could confer unique functions. researchgate.netnih.gov

Chemical Biology Probes and Mechanistic Exploration

A chemical probe is a small molecule designed to selectively engage a specific protein target, enabling the study of that target's biological function in cells and organisms. umn.edu The discovery of acylated 1,4-thiazepanes as ligands for the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, establishes this scaffold as a valuable tool for chemical biology. nih.govresearchgate.net BET proteins are epigenetic "readers" that play a critical role in regulating gene transcription and are implicated in diseases such as cancer. researchgate.netmdpi.com

The compound this compound and its analogs serve as chemical probes to explore the function of BET bromodomains. nih.gov Mechanistic studies have confirmed the direct engagement of these compounds with the BRD4-D1 binding pocket using protein-observed ¹⁹F NMR spectroscopy. nih.govnih.gov This technique measures changes in the NMR signal of fluorine-labeled tryptophan residues within the protein's binding site upon ligand binding, providing definitive evidence of interaction and allowing for the quantification of binding affinity. nih.gov

The development of a synthetic route that allows for facile diversification of the thiazepane scaffold has been instrumental in performing structure-activity relationship (SAR) studies. nih.gov By synthesizing a library of analogs with different substitutions, researchers can systematically investigate how chemical modifications affect binding affinity and selectivity. This exploration is crucial for optimizing a fragment hit into a high-quality, potent, and selective chemical probe for mechanistic studies or as a starting point for therapeutic development. umn.edunih.gov

| Compound | Description | Binding Affinity (KD, µM) |

|---|---|---|

| 1g | 4-Chlorophenyl substituted thiazepane | 110 ± 10 |

| 1h | 4-Bromophenyl substituted thiazepane | 120 ± 20 |

This table shows the dissociation constants (KD) for two functionalized 1,4-thiazepane derivatives against the first bromodomain of BRD4 (BRD4-D1), as determined by ¹⁹F NMR titration. Lower KD values indicate stronger binding. Data sourced from Pomerantz, et al. nih.gov

Future Research Directions in N Acryloyl 1,4 Thiazepane Chemistry

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal chemistry and materials science. The 1,4-thiazepane (B1286124) ring is non-planar and can exist in various conformations, and substitution on the ring can introduce chirality. The development of novel stereoselective synthetic pathways to access chiral derivatives of N-acryloyl-1,4-thiazepane is a critical area for future investigation.

Current synthetic strategies for 1,4-thiazepanones, precursors to 1,4-thiazepanes, have shown moderate to high diastereoselectivity when chiral starting materials like cysteine are used. However, catalytic asymmetric methods that can induce chirality without relying on a chiral substrate pool are highly desirable. Future research could focus on:

Organocatalytic Approaches: The use of chiral organocatalysts, such as quinine-derived ureas or prolinol derivatives, could enable the enantioselective synthesis of tetrahydro-1,4-benzodiazepin-2-ones, a related seven-membered heterocycle. A similar strategy could be envisioned for the asymmetric synthesis of substituted 1,4-thiazepanones. For instance, an organocatalyzed domino Knoevenagel/asymmetric epoxidation/ring-opening cyclization sequence could be explored.

Transition Metal Catalysis: Enantioselective transition-metal-catalyzed reactions offer another powerful tool. For example, asymmetric hydroamination or hydrothiolation reactions could be employed to construct the chiral thiazepane ring. Furthermore, chiral metal complexes could be utilized in cyclization reactions to control the stereochemistry of newly formed chiral centers.

Chiral Auxiliary-Mediated Synthesis: The use of removable chiral auxiliaries attached to either the amino thiol or the α,β-unsaturated carbonyl precursor could guide the stereochemical outcome of the cyclization reaction. Subsequent removal of the auxiliary would provide access to enantioenriched 1,4-thiazepanes, which can then be acylated to the target compound.

These stereoselective strategies would not only provide access to enantiomerically pure N-acryloyl-1,4-thiazepane derivatives but also enable the synthesis of a diverse library of chiral building blocks for drug discovery and other applications.

Exploration of New Reactivity Modes and Transformations

The N-acryloyl-1,4-thiazepane molecule possesses two key reactive sites: the electrophilic Michael acceptor of the acryloyl group and the nucleophilic nitrogen and sulfur atoms of the thiazepane ring. While Michael additions are an expected mode of reactivity, a deeper exploration of its chemical transformations could unveil novel synthetic methodologies and molecular scaffolds.

Future research in this area should investigate:

Cycloaddition Reactions: The electron-deficient alkene of the acryloyl group is a prime candidate for various cycloaddition reactions. For instance, [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes could lead to the formation of complex fused heterocyclic systems. Similarly, [3+2] cycloadditions with azomethine ylides or nitrile oxides could provide access to novel spirocyclic or fused thiazepane derivatives.

Domino and Tandem Reactions: Designing one-pot domino or tandem reactions that involve both the acryloyl moiety and the thiazepane ring could lead to the rapid construction of molecular complexity. For example, an initial Michael addition to the acryloyl group could be followed by an intramolecular cyclization involving the thiazepane ring, leading to bicyclic or bridged structures.

Reactivity of the Thiazepane Ring: While the acryloyl group is a key reactive handle, the thiazepane ring itself can participate in various transformations. For instance, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would modulate the electronic properties and conformation of the ring, potentially influencing its biological activity. Ring-closing or ring-opening metathesis reactions could also be explored to modify the seven-membered ring.

Thia-Michael Addition Dynamics: A thorough investigation into the kinetics and thermodynamics of the thia-Michael addition involving N-acryloyl-1,4-thiazepane with various thiols could be beneficial. Understanding the factors that govern the reversibility of this reaction could be leveraged in the design of dynamic covalent networks and self-healing materials.

The exploration of these new reactivity modes will undoubtedly expand the synthetic utility of N-acryloyl-1,4-thiazepane and provide access to a wider range of structurally diverse molecules.

Advanced Computational Modeling for De Novo Design and Mechanistic Prediction

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules and reactions. In the context of N-acryloyl-1,4-thiazepane chemistry, advanced computational modeling can provide invaluable insights into its structure, reactivity, and potential applications.

Future computational studies should focus on:

Conformational Analysis: The seven-membered 1,4-thiazepane ring can adopt multiple low-energy conformations, which can significantly impact its biological activity and reactivity. Detailed conformational analysis using methods like Density Functional Theory (DFT) can help identify the most stable conformers and the energy barriers between them. This information is crucial for understanding receptor binding and for the rational design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies: For potential biological applications, QSAR studies can be employed to build predictive models that correlate the structural features of N-acryloyl-1,4-thiazepane derivatives with their biological activity. researchgate.netnih.govnih.govimist.malaccei.org These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing.

Mechanistic Studies of Reactions: Computational modeling can be used to elucidate the mechanisms of known and novel reactions involving N-acryloyl-1,4-thiazepane. For example, DFT calculations can be used to map the potential energy surface of a reaction, identify transition states, and calculate activation energies. mdpi.comresearchgate.netmdpi.comscienceopen.com This information can be used to optimize reaction conditions and to predict the outcome of new transformations.

De Novo Design: By combining computational modeling with machine learning algorithms, it is possible to design novel N-acryloyl-1,4-thiazepane derivatives with desired properties de novo. These approaches can explore a vast chemical space and propose new structures that are likely to have high activity and favorable pharmacokinetic profiles.

The integration of advanced computational modeling into the research workflow will undoubtedly accelerate the pace of discovery in N-acryloyl-1,4-thiazepane chemistry.

Sustainable and Scalable Synthetic Methodologies

The development of sustainable and scalable synthetic routes is a critical aspect of modern chemical research, particularly for compounds with potential industrial applications. While efficient one-pot syntheses for the 1,4-thiazepanone core have been reported, future research should focus on developing greener and more scalable methods for the production of N-acryloyl-1,4-thiazepane. researchgate.netnih.govnih.gov

Key areas for future investigation include:

Green Chemistry Approaches: The principles of green chemistry should be applied to all stages of the synthesis. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods that minimize waste generation. For example, exploring the use of water or bio-based solvents in the synthesis could significantly reduce the environmental impact.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. semanticscholar.org Developing a continuous flow process for the synthesis of N-acryloyl-1,4-thiazepane would be a significant step towards its large-scale production.

Catalyst Recovery and Reuse: For catalytic reactions, the development of methods for the efficient recovery and reuse of the catalyst is crucial for economic and environmental sustainability. This could involve the use of heterogeneous catalysts or the immobilization of homogeneous catalysts on solid supports.

Atom Economy: Synthetic routes should be designed to maximize atom economy, meaning that the maximum number of atoms from the starting materials are incorporated into the final product. This can be achieved by using addition reactions and minimizing the use of protecting groups.

By focusing on these sustainable and scalable synthetic methodologies, researchers can ensure that the potential benefits of N-acryloyl-1,4-thiazepane and its derivatives can be realized in a manner that is both economically viable and environmentally responsible.

Q & A

Q. Methodological Workflow :

Data collection : Use high-resolution (<1.0 Å) X-ray diffraction data.

Initial refinement : Apply SHELXL’s L.S. and CGLS cycles for basic parameter adjustment.

Disorder handling : Use PART and SUMP commands to model split positions.

Final validation : Check using CIF validation tools (e.g., checkCIF/PLATON).

What methodological approaches are recommended for analyzing intermolecular interactions and crystal packing?

Advanced Research Question

Intermolecular interactions (e.g., hydrogen bonds, π-π stacking) can be systematically studied via:

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H⋯H, C⋯O) using CrystalExplorer or TONTO . For example, in chalcone derivatives, fluorophenyl groups exhibit dihedral angles of 7.14–56.26° with adjacent rings, influencing packing efficiency .

- Energy frameworks : Constructed via CE-B3LYP/6-31G(d,p) calculations to visualize stabilizing interactions (e.g., dispersion vs. electrostatic) .

- Mechanical properties : Correlate crystal packing with nanoindentation hardness or thermal stability using DSC/TGA .

How can computational strategies predict the reactivity and stability of this compound in various solvents?

Advanced Research Question

- Reactivity modeling : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Solvent effects : Conduct COSMO-RS simulations to assess solvation free energy and stability in polar vs. non-polar solvents .

- Kinetic studies : Use Eyring plots to evaluate activation energy barriers for degradation pathways (e.g., hydrolysis).

Q. Example Calculation (DFT) :

| Parameter | Value (Gas Phase) | Value (Ethanol) |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | 3.8 |

| Dipole Moment (D) | 5.1 | 6.3 |

What experimental design principles ensure rigor in evaluating the biological activity of this compound?

Advanced Research Question

- Dose-response assays : Use Hill slope models to quantify efficacy (EC50) and toxicity (LC50) in cell-based assays.

- Control groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO) to normalize solvent effects .

- Statistical power : Apply ANOVA with post-hoc Tukey tests (α=0.05) and sample sizes ≥3 replicates to minimize Type I/II errors .

Q. Key Considerations :

- Avoid overinterpretation of preliminary data; prioritize dose-range findings.

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

How can researchers address challenges in spectroscopic characterization of this compound?

Basic Research Question

- NMR assignments : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals in the thiazepane ring.

- IR spectroscopy : Compare experimental carbonyl stretches (~1680 cm⁻¹) with computed spectra (B3LYP/6-31G*) .

- Mass spectrometry : Employ HRMS-ESI to confirm molecular ion peaks and rule out adduct formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.